Glu-Met

DPP-IV inhibition Type 2 diabetes Bioactive peptides

Researchers requiring a validated DPP-IV inhibitor for enzymatic assays often face inconsistent peptide quality that compromises kinetic reproducibility. Glu-Met (L-α-Glutamyl-L-methionine) directly addresses this with its well-characterized competitive inhibition profile (IC50 = 2.11 mM), enabling precise benchmarking of novel peptides and small molecules. • Defined DPP-IV inhibitory activity (IC50 2.11 mM) serves as a reproducible reference standard for comparative enzyme kinetics studies. • High-affinity Seo1p transporter substrate (Km = 48 μM) for investigating γ-glutamyl dipeptide uptake in yeast model systems. • Scalable enzymatic synthesis via BaGGT achieves >400 mM product titers with 82% conversion, ensuring consistent supply for flavor research and biochemical applications.

Molecular Formula C10H18N2O5S
Molecular Weight 278.33 g/mol
CAS No. 4423-22-7
Cat. No. B1624459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlu-Met
CAS4423-22-7
SynonymsGlu-Met
glutamyl-methionine
glutamylmethionine
Molecular FormulaC10H18N2O5S
Molecular Weight278.33 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C10H18N2O5S/c1-18-5-4-7(10(16)17)12-9(15)6(11)2-3-8(13)14/h6-7H,2-5,11H2,1H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1
InChIKeySXGAGTVDWKQYCX-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glu-Met (CAS 4423-22-7): A γ-Glutamyl Dipeptide for Kokumi and DPP-IV Research Applications


Glu-Met, also known as γ-glutamylmethionine or L-α-glutamyl-L-methionine, is a dipeptide composed of L-glutamic acid and L-methionine linked via a peptide bond [1]. It is a naturally occurring metabolite [2] and belongs to the class of γ-glutamyl peptides, which are recognized for their diverse biological activities, including taste modulation and enzyme inhibition [3].

γ-Glutamyl dipeptide for kokumi taste and DPP-IV inhibition studies
Sequence-specific bioactivity; not a general γ-Glu peptide
High-affinity Seo1p transporter substrate (Km reported)
Used as probe for γ-glutamyl transport pathway research in fungi
Met-acceptor series enzymatic synthesis reference
Benchmark yield data for process optimization

Why Glu-Met Cannot Be Substituted with Met-Glu or Other γ-Glutamyl Analogs


Despite its simple dipeptide structure, Glu-Met exhibits sequence-specific and linkage-specific biological activities that preclude generic substitution. Its γ-glutamyl linkage (as opposed to the standard α-peptide bond) confers distinct metabolic stability and functional properties, including specific recognition by dedicated transporters [1]. Furthermore, its ability to act as a kokumi substance and a dipeptidyl peptidase IV (DPP-IV) inhibitor is not shared by all γ-glutamyl dipeptides and is highly dependent on the precise amino acid composition [2]. The reverse sequence analog, Met-Glu, and other γ-glutamyl peptides like γ-Glu-Val or γ-Glu-Leu show significantly different bioactivity and enzyme kinetics [3].

Sequence Met-Glu (reverse sequence) lacks the γ-linkage and specific transport recognition; may not reproduce DPP-IV or kokumi responses.
Analog γ-Glu-Val, γ-Glu-Leu and other γ-glutamyl analogs exhibit different DPP-IV kinetics and sensory profiles; structural similarity does not guarantee interchangeability.
Transport Non-γ-linked or other amino-acid variants are not recognized by Seo1p; may invalidate uptake or metabolic pathway studies.

Quantitative Differentiation of Glu-Met: Head-to-Head Evidence for Procurement Decisions


DPP-IV Inhibitory Activity: Glu-Met vs. Other γ-Glutamyl Dipeptides

Glu-Met exhibits competitive inhibition of dipeptidyl peptidase IV (DPP-IV), a key target in type 2 diabetes management. Its inhibitory potency (IC50 = 2.11 mM) is superior to that of γ-Glu-Tyr (IC50 = 6.77 mM) and falls within the active range of other γ-glutamyl dipeptides (IC50 < 10 mM) [1][2]. This specific activity is not a general property of all γ-glutamyl peptides and is dependent on the acceptor amino acid.

DPP-IV Inhibition
Head-to-head
IC50 2.11 mM (vs 6.77 mM for γ-Glu-Tyr)
Reported higher inhibitory potency in tested set
In vitro assay; competitive inhibition mechanism
DPP-IV inhibition Type 2 diabetes Bioactive peptides

Enzymatic Synthesis Yield: Glu-Met vs. Longer-Chain γ-Glutamyl Peptides

The enzymatic synthesis of Glu-Met (γ-Glu-Met) using bacterial glutaminase achieves a yield of 26.16% under optimized conditions [1]. This yield is distinct from the synthesis of longer-chain γ-glutamyl peptides (e.g., γ-[Glu]2-Met, γ-[Glu]3-Met), where increasing the number of glutamyl residues (n) significantly alters the reaction kinetics and yields [2]. The Km values for transpeptidase activity to yield γ-[Glu](n=0,1,2)-Met remain essentially the same irrespective of n, which is a unique property of the Met-acceptor series compared to the Val-acceptor series where Km increases with n [2].

Synthesis Yield
Method context
26.16% (glutaminase, optimized)
Established enzymatic synthesis benchmark
Yield differs from longer-chain γ-Glu peptides
Biocatalysis Peptide synthesis Process optimization

Transport Specificity: Glu-Met is Transported with High Affinity by Seo1p

Glu-Met is a high-affinity substrate for the Seo1p transporter, with a Km of 48 μM [1]. This transport is highly specific: other analogs, including n-Glu-Met (the α-linked isomer), γ-Glu-Leu, γ-Glu-Cys, γ-Glu-Met-Gly, methionine, and methionine sulfoxide, are not transported by Seo1p [1]. This establishes Glu-Met as a unique probe for studying γ-glutamyl dipeptide transport pathways in yeast and fungi.

Seo1p Transport
Head-to-head
Km 48 μM; specific uptake vs non-transported analogs
Unique probe for γ-glutamyl transport pathway
n-Glu-Met, γ-Glu-Leu, γ-Glu-Cys not transported
Membrane transport Fungal biology γ-Glutamyl cycle

Kokumi Taste Enhancement: Glu-Met vs. Other γ-Glutamyl Peptides

Glu-Met is a potent kokumi substance, enhancing the continuity, thickness, and umaminess of food matrices like soy sauce and chicken broth [1]. This kokumi activity is a class-level property of certain γ-glutamyl dipeptides, but the intensity and sensory profile vary depending on the specific amino acid sequence. Comparative studies show that γ-[Glu]n-Met peptides, including Glu-Met, significantly enhance mouthfulness and umami taste, while other γ-glutamyl peptides like γ-Glu-Val also exhibit kokumi properties but with different sensory characteristics and synthesis kinetics [1].

Kokumi Profile
Class-level
Enhances mouthfulness, umami in food matrices
Sensory profile distinct from γ-Glu-Val peptides
Qualitative data; context-dependent evaluation
Kokumi Flavor modulation Food science

High-Concentration Enzymatic Production: Glu-Met Yield Surpasses Previous Records

A novel γ-glutamyl transferase from Bacillus atrophaeus (BaGGT) enables high-concentration production of Glu-Met, achieving 411 mM with 82% conversion under conditions of 500 mM Gln and 1 M Met [1]. This surpasses all previous records for enzymatic γ-Glu-Met synthesis. Furthermore, a rationally designed T205F/V414F mutant produced 95 mM γ-Glu-Met with 95% conversion under excess acceptor conditions, a result unachievable by the wild-type enzyme [1].

High-Yield Production
Reported
411 mM (82% conv.) with BaGGT
Reported scalable enzymatic production route
Mutant achieves 95 mM / 95% conv.; cross-study comparison
Enzyme engineering Biocatalysis Process scale-up

Optimal Use Cases for Glu-Met Based on Quantitative Differentiation


DPP-IV Inhibitor Screening and Type 2 Diabetes Research

Use Glu-Met as a reference inhibitor in DPP-IV activity assays, where its established IC50 of 2.11 mM provides a benchmark for evaluating novel peptides or small molecules [1]. Its competitive inhibition mechanism makes it suitable for studying DPP-IV kinetics and for comparative studies against other food-derived DPP-IV inhibitors [2].

Kokumi Flavor Enhancement in Food Formulation

Incorporate Glu-Met into savory food models (e.g., broths, sauces) to enhance mouthfulness, continuity, and umami taste, as demonstrated in soy sauce and chicken broth systems [1]. Its distinct kokumi profile, compared to other γ-glutamyl peptides, allows for targeted flavor modulation in product development [1].

γ-Glutamyl Peptide Transport and Metabolism Studies in Fungi

Utilize Glu-Met as a specific probe to investigate the Seo1p transport pathway in Saccharomyces cerevisiae and related fungi [1]. Its high-affinity transport (Km = 48 μM) and strict specificity (not transported by analogs) make it an ideal tool for dissecting γ-glutamyl dipeptide uptake and intracellular degradation mechanisms [1].

High-Yield Biocatalytic Production of γ-Glutamyl Peptides

Employ the BaGGT enzyme or its engineered mutants for the scalable, high-concentration synthesis of Glu-Met, achieving up to 411 mM product with 82% conversion [1]. This method is directly applicable for industrial production of Glu-Met for use as a flavor ingredient or research chemical [1].

Application
Selection Property
Validation Focus
DPP-IV Inhibitor Screening
Reported inhibitory potency context
DPP-IV enzyme kinetics review
Kokumi Sensory Research
Kokumi profile context
Sensory enhancement endpoints
γ-Glutamyl Transport Studies
Transporter specificity profile
Seo1p uptake assay context
Biocatalytic Synthesis
Enzymatic synthesis scalability
Conversion efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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